molecular formula C18H26N2O3S B4726197 N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide

N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide

Cat. No. B4726197
M. Wt: 350.5 g/mol
InChI Key: PZXWZCRCBXEUJH-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide, also known as BAY 41-2272, is a chemical compound that has gained interest in scientific research due to its potential applications in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. In

Mechanism of Action

N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide 41-2272 binds to the heme group of sGC, inducing a conformational change that increases the enzyme's sensitivity to nitric oxide (NO), a signaling molecule that is released by the endothelial cells lining blood vessels. When NO binds to sGC, it stimulates the production of cGMP, which leads to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects, including:
- Vasodilation: this compound 41-2272 promotes vasodilation by increasing the production of cGMP, which relaxes smooth muscle cells in blood vessels and reduces blood pressure.
- Anti-inflammatory effects: this compound 41-2272 has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.
- Anti-proliferative effects: this compound 41-2272 has been shown to inhibit the proliferation of vascular smooth muscle cells, which can contribute to the development of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide 41-2272 has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent sGC activator: this compound 41-2272 is a potent activator of sGC, making it a useful tool for studying the role of cGMP signaling in various physiological processes.
- Well-characterized mechanism of action: this compound 41-2272 has a well-characterized mechanism of action, making it easier to interpret experimental results.
- Broad range of applications: this compound 41-2272 has potential applications in the treatment of various diseases, making it a versatile tool for scientific research.
Some of the limitations of this compound 41-2272 for lab experiments include:
- Cost: this compound 41-2272 can be expensive to purchase, which may limit its use in some experiments.
- Limited solubility: this compound 41-2272 has limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.
- Potential off-target effects: this compound 41-2272 may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide 41-2272, including:
- Development of more potent sGC activators: While this compound 41-2272 is a potent sGC activator, there is still room for improvement in terms of its efficacy and selectivity.
- Investigation of the role of sGC/cGMP signaling in disease: this compound 41-2272 has potential applications in the treatment of various diseases, but more research is needed to fully understand the role of sGC/cGMP signaling in these conditions.
- Development of new therapeutic agents: this compound 41-2272 may serve as a starting point for the development of new therapeutic agents that target the sGC/cGMP signaling pathway.
- Examination of the effects of this compound 41-2272 in different animal models: More research is needed to determine the efficacy and safety of this compound 41-2272 in different animal models of disease.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide 41-2272 has been extensively studied for its potential applications in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It has been shown to be a potent activator of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in regulating blood vessel tone and blood pressure. By activating sGC, this compound 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and reduces blood pressure.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-3-17(18(21)19-16-12-13-9-10-14(16)11-13)20(24(2,22)23)15-7-5-4-6-8-15/h4-8,13-14,16-17H,3,9-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXWZCRCBXEUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CC2CCC1C2)N(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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